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Adenosine monophosphate sodium

Cat. No.: B12516625
M. Wt: 370.21 g/mol
InChI Key: JWJUYEHEBGNNAE-UHFFFAOYSA-N
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Description

Contextualizing Adenosine (B11128) Monophosphate Sodium as a Fundamental Nucleotide

Adenosine monophosphate (AMP) is a nucleotide, an organic molecule comprised of three essential components: the nitrogenous base adenine (B156593), a five-carbon sugar called ribose, and a single phosphate (B84403) group. biologyonline.comgenscript.com Its sodium salt form enhances its solubility in water, making it particularly suitable for various biochemical applications and experimental use. ontosight.aicymitquimica.com

As a fundamental nucleotide, AMP is one of the monomeric units that constitute ribonucleic acid (RNA), a vital macromolecule involved in the coding, decoding, regulation, and expression of genes. wikipedia.orgbiologyonline.com In the structure of RNA, AMP, along with other nucleotides, is linked together through phosphodiester bonds, forming a chain that carries genetic information or performs catalytic functions. biologyonline.com

The structure of AMP is central to its function. The adenine base is attached to the ribose sugar, which in turn is connected to a phosphate group at the 5' carbon position. genscript.com This arrangement allows for its incorporation into the growing RNA chain during transcription. genscript.com

Table 1: Components of Adenosine Monophosphate

Component Description
Adenine A purine (B94841) nucleobase.
Ribose A five-carbon sugar (pentose).
Phosphate Group A single phosphate group attached to the 5' carbon of the ribose.

Historical Perspective of Adenosine Monophosphate Research

The journey to understanding adenosine monophosphate is intertwined with the broader history of nucleotide and cellular energy research. The discovery of its cyclic form, cyclic adenosine monophosphate (cAMP), by Earl W. Sutherland in the late 1950s was a landmark achievement. researchgate.netvedantu.com Sutherland's work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1971, revealed that cAMP acts as a "second messenger," relaying signals from hormones like adrenaline on the cell surface to the cell's interior, thereby initiating a cascade of metabolic processes. researchgate.netwikipedia.org This discovery opened up a new field of research into signal transduction. nih.gov

Prior to this, the foundational work on the role of purines, the class of molecules to which adenine belongs, had already established their importance in biological systems. researchgate.net The identification of adenosine triphosphate (ATP) as the primary energy currency of the cell in 1929 was a critical precursor to understanding the roles of its derivatives, adenosine diphosphate (B83284) (ADP) and AMP. nih.gov

Overview of Adenosine Monophosphate Sodium's Broad Biological Significance

The biological importance of this compound extends far beyond its role as a structural component of RNA. It is a key player in cellular metabolism and energy regulation. rsc.orgmedchemexpress.com The relative concentrations of ATP, ADP, and AMP within a cell serve as a crucial indicator of its energy status. himedialabs.combritannica.com

One of the most significant functions of AMP is its role as an allosteric activator of AMP-activated protein kinase (AMPK). wikipedia.orghimedialabs.com AMPK is a highly conserved enzyme that acts as a cellular energy sensor. spandidos-publications.com When cellular energy levels are low, indicated by a high AMP:ATP ratio, AMP binds to and activates AMPK. wikipedia.org This activation triggers a cascade of events that shift the cell's metabolism from anabolic (energy-consuming) pathways to catabolic (energy-producing) pathways to restore ATP levels. wikipedia.orgspandidos-publications.com

Furthermore, AMP is involved in various signaling pathways. genscript.com Its cyclic form, cAMP, is a ubiquitous second messenger that mediates the cellular responses to a wide array of extracellular signals, including hormones and neurotransmitters. nih.govmedchemexpress.com The generation of cAMP from ATP is catalyzed by the enzyme adenylyl cyclase, a reaction often triggered by the binding of a ligand to a G protein-coupled receptor. nih.gov

AMP is also a precursor for the synthesis of ATP. biologyonline.com Through a process called phosphorylation, AMP can be converted to ADP, which can then be further phosphorylated to form ATP, the molecule that powers a vast number of cellular processes. wikipedia.orgbiologyonline.com This interconversion between AMP, ADP, and ATP is central to cellular energy transfer. cymitquimica.com

In addition to its intracellular roles, AMP can be produced extracellularly from the breakdown of released ATP and can be taken up by cells. nih.gov It is also a product of various enzymatic reactions, including those involved in protein synthesis and nucleic acid ligation. google.com Research has also indicated that AMP can influence processes such as angiogenesis and cell proliferation. himedialabs.comnih.gov

Table 2: Key Biological Roles of Adenosine Monophosphate

Biological Process Role of AMP
RNA Synthesis Serves as a monomeric building block. wikipedia.org
Energy Regulation Activates AMPK to restore cellular energy balance. wikipedia.orghimedialabs.com
Signal Transduction Acts as a precursor to the second messenger cAMP. nih.govmedchemexpress.com
Metabolism Interconverted with ADP and ATP in energy transfer reactions. cymitquimica.com
Cellular Proliferation Can stimulate the proliferation of certain cells. himedialabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N5NaO7P B12516625 Adenosine monophosphate sodium

Properties

Molecular Formula

C10H14N5NaO7P

Molecular Weight

370.21 g/mol

InChI

InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);

InChI Key

JWJUYEHEBGNNAE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.[Na]

Origin of Product

United States

Core Biochemical and Molecular Functions of Adenosine Monophosphate

Central Role in Cellular Energy Homeostasis

AMP is a sensitive indicator of the cell's energy status. Its concentration rises when energy consumption outpaces production, triggering mechanisms to restore energy balance. This central role is maintained through its dynamic relationship with adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) and its influence on metabolic regulatory enzymes. nih.govcreative-proteomics.com

The cellular energy state is largely represented by the relative concentrations of ATP, ADP, and AMP. ATP, often called the "energy currency" of the cell, stores a significant amount of chemical energy in its high-energy phosphoanhydride bonds. creative-proteomics.comproprep.comlibretexts.org When the cell requires energy for metabolic processes, ATP is hydrolyzed, typically cleaving the terminal phosphate (B84403) group to yield ADP and inorganic phosphate (Pi), releasing energy. creative-proteomics.comproprep.comwikipedia.org

AMP can be formed through several reactions. For instance, the hydrolysis of ATP can yield AMP and pyrophosphate (PPi). wikipedia.org More commonly in the context of energy balance, AMP is generated from two molecules of ADP in a reaction that also produces one molecule of ATP. wikipedia.orgkhanacademy.org This interconversion underscores the dynamic equilibrium that manages cellular energy resources. Conversely, AMP can be phosphorylated back to ADP, which is then further phosphorylated to regenerate ATP, primarily through processes like oxidative phosphorylation. wikipedia.orgwikipedia.org

MoleculeFull NameNumber of Phosphate GroupsRole in Energy Metabolism
ATP Adenosine Triphosphate3Primary energy carrier creative-proteomics.comcreative-proteomics.com
ADP Adenosine Diphosphate2Product of ATP hydrolysis; precursor to ATP creative-proteomics.comwikipedia.org
AMP Adenosine Monophosphate1Indicator of low energy state; precursor to ADP and ATP wikipedia.orgkhanacademy.org

The enzyme adenylate kinase (also known as myokinase) is pivotal in maintaining the equilibrium between the three adenosine phosphates. mdpi.comwikipedia.orgnih.gov It catalyzes the reversible reaction:

2 ADP ⇌ ATP + AMP wikipedia.orgmdpi.comnih.gov

This reaction serves two critical functions. When ATP levels are low and ADP levels are high (indicating high energy consumption), adenylate kinase works in the forward direction to generate ATP, providing a rapid means of energy replenishment. wikipedia.org Simultaneously, this reaction produces AMP. The increase in the AMP:ATP ratio is a more sensitive indicator of cellular energy stress than a decrease in ATP alone. nih.gov Adenylate kinase is distributed in various cellular compartments, allowing it to monitor and regulate energy homeostasis locally where energy demand is high. mdpi.comwikipedia.org

The rise in intracellular AMP concentration serves as a critical allosteric signal that modulates the activity of numerous metabolic pathways to restore energy balance. wikipedia.orgkhanacademy.org AMP acts to stimulate catabolic pathways that generate ATP while simultaneously inhibiting anabolic pathways that consume ATP. wikipedia.orgnih.govnih.gov

For example, AMP allosterically activates phosphofructokinase (PFK), a key regulatory enzyme in glycolysis, thereby increasing the rate of glucose breakdown to produce ATP. khanacademy.org In muscle cells, AMP activates glycogen (B147801) phosphorylase, promoting the breakdown of glycogen to provide glucose for energy. mdpi.com Conversely, AMP inhibits enzymes involved in energy-consuming processes. This dual regulation ensures that the cell's resources are directed toward ATP production during times of energy deficit. creative-proteomics.comnih.gov Studies in perfused rat livers have shown that increased intracellular AMP concentrations lead to an increased output of glucose, primarily through the breakdown of liver glycogen, and inhibit processes like protein and nucleic acid synthesis. nih.govnih.gov

Involvement in Intracellular Signal Transduction Pathways

Beyond its direct role in energy metabolism, AMP is a crucial molecule in cellular signaling, primarily as the precursor to the second messenger cyclic AMP (cAMP) and as a direct activator of a key metabolic sensor protein kinase. nbinno.com

Adenosine monophosphate is the direct precursor for the synthesis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in countless signaling pathways. nbinno.com The enzyme adenylyl cyclase, typically located at the plasma membrane, catalyzes the conversion of ATP into cAMP. creative-proteomics.compressbooks.pubwikipedia.org Although ATP is the direct substrate, the degradation of cAMP back to AMP is a critical step in terminating the signal. The enzyme phosphodiesterase (PDE) hydrolyzes the cyclic bond in cAMP to produce 5'-AMP, thus inactivating the signal. creative-proteomics.com This rapid synthesis from ATP and degradation to AMP allows for tight regulation of intracellular cAMP levels, which are essential for mediating the cellular responses to hormones and neurotransmitters. creative-proteomics.comnih.gov

Key Molecules in cAMP Signaling

Molecule Role Enzyme
ATP Substrate for cAMP synthesis Adenylyl Cyclase creative-proteomics.comwikipedia.org
cAMP Second messenger N/A

| AMP | Inactive product of cAMP degradation | Phosphodiesterase (PDE) creative-proteomics.com |

One of the most significant roles of AMP in signal transduction is the activation of 5' AMP-activated protein kinase (AMPK). wikipedia.orgnih.gov AMPK is a heterotrimeric enzyme that functions as a master sensor of cellular energy status. nih.govfrontiersin.org When the cellular AMP:ATP and ADP:ATP ratios rise, indicating metabolic stress, AMP and ADP bind to the regulatory gamma (γ) subunit of AMPK. wikipedia.orgnih.gov

This binding triggers a conformational change that leads to the activation of the kinase in two ways:

Allosteric Activation: Binding of AMP/ADP causes a direct, moderate activation of the kinase. wikipedia.org

Promotion of Phosphorylation: More importantly, the binding of AMP/ADP makes AMPK a better substrate for its upstream activating kinases, such as LKB1, which phosphorylate a critical threonine residue (Thr172) on the catalytic alpha (α) subunit, leading to a much larger increase in AMPK activity. researchgate.netnih.gov

Inhibition of Dephosphorylation: The binding of AMP/ADP also protects AMPK from being dephosphorylated and inactivated by protein phosphatases. wikipedia.org

Once activated, AMPK phosphorylates a multitude of downstream targets, effectively switching on ATP-producing catabolic pathways (like fatty acid oxidation and glucose uptake) and switching off ATP-consuming anabolic pathways (like protein, fatty acid, and cholesterol synthesis). nih.govnih.govfrontiersin.org This positions AMPK as a central regulator of cellular and whole-body energy homeostasis. nih.gov

Participation in Nucleic Acid Biosynthesis

Adenosine monophosphate (AMP) is a fundamental nucleotide that plays a critical, albeit often indirect, role in the biosynthesis of nucleic acids. As a structural component and a precursor to the high-energy molecules required for polymerization, AMP is central to the formation of both ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). Its participation is modulated through a series of enzymatic conversions that provide the necessary building blocks for transcription and replication.

Contribution to Ribonucleic Acid Synthesis

Adenosine monophosphate is a core component of RNA, where it exists as one of the four fundamental monomeric units. biologyonline.comnbinno.com During the process of transcription, the enzyme RNA polymerase moves along a DNA template and incorporates ribonucleotides into a growing RNA strand. The direct precursor for the incorporation of adenine (B156593) into the RNA chain is not AMP itself, but rather adenosine triphosphate (ATP). genscript.combritannica.com

AMP serves as a precursor for the synthesis of ATP. Through phosphorylation, AMP is converted first to adenosine diphosphate (ADP) and then to ATP. biologyonline.comnbinno.com This ATP molecule provides both the adenosine unit that is added to the RNA chain and the energy required for the formation of the phosphodiester bond. When ATP is incorporated, a pyrophosphate group is cleaved, and the remaining AMP moiety becomes part of the RNA backbone. wikipedia.org The degradation of RNA in living systems also yields nucleoside monophosphates, including AMP. biologyonline.comwikipedia.org

Beyond its role as a structural precursor, the cyclic form of AMP, known as cyclic adenosine monophosphate (cAMP), acts as a crucial second messenger in signal transduction pathways that can regulate gene expression at the transcriptional level. nih.govwikipedia.org In many organisms, changes in intracellular cAMP levels can activate protein kinases, such as protein kinase A (PKA), which in turn can phosphorylate transcription factors. wikipedia.org This phosphorylation can modulate the binding of these factors to promoter regions of DNA, thereby influencing the rate of transcription of specific genes. wikipedia.orgnih.gov

FeatureDescription
Direct Precursor Adenosine Triphosphate (ATP)
Incorporated Unit Adenosine Monophosphate (AMP)
Key Enzyme RNA Polymerase
Regulatory Molecule Cyclic Adenosine Monophosphate (cAMP)

Role in Deoxyribonucleic Acid Synthesis and Amplification

The involvement of adenosine monophosphate in DNA synthesis is indirect and requires its conversion into a deoxy-form. The fundamental building blocks of DNA are deoxyribonucleotides, which differ from ribonucleotides in the sugar component of their structure. wikipedia.orglaboratorynotes.com

The process begins with the enzymatic reduction of a ribonucleotide. Specifically, the hydroxyl group at the 2' carbon of the ribose sugar in an adenosine nucleotide is removed to form deoxyadenosine (B7792050) monophosphate (dAMP). wikipedia.orgbiologyonline.com This critical conversion is catalyzed by the enzyme ribonucleotide reductase. biologyonline.comlaboratorynotes.com

Once formed, dAMP serves as the precursor for deoxyadenosine triphosphate (dATP). laboratorynotes.comcymitquimica.com Through two successive phosphorylation steps, dAMP is converted to deoxyadenosine diphosphate (dADP) and then to dATP. This high-energy dATP molecule is one of the four deoxyribonucleoside triphosphates that are the essential substrates for DNA polymerase during DNA replication and repair. biologyonline.comlaboratorynotes.com DNA polymerase incorporates the dAMP moiety from dATP into the new DNA strand, releasing a pyrophosphate molecule in the process. brainly.com

This same principle underpins DNA amplification techniques such as the Polymerase Chain Reaction (PCR). In PCR, dATP (derived from dAMP) is a necessary component in the reaction mixture, serving as the source of adenine bases for the synthesis of new DNA copies. cymitquimica.com

Key Molecules in Adenine-Based Nucleotide Synthesis
MoleculeFull NamePrimary Role in Nucleic Acid Synthesis
AMPAdenosine MonophosphatePrecursor for ATP (RNA synthesis) and dAMP (DNA synthesis). wikipedia.orglaboratorynotes.com
ATPAdenosine TriphosphateDirect substrate for RNA polymerase in transcription. genscript.com
dAMPDeoxyadenosine MonophosphatePrecursor for dATP; direct product of AMP reduction. wikipedia.orgbiologyonline.com
dATPDeoxyadenosine TriphosphateDirect substrate for DNA polymerase in replication and amplification. laboratorynotes.com
Comparison of AMP and dAMP
CharacteristicAdenosine Monophosphate (AMP)Deoxyadenosine Monophosphate (dAMP)
Sugar Moiety RiboseDeoxyribose (lacks a 2'-hydroxyl group). laboratorynotes.com
Primary Nucleic Acid Ribonucleic Acid (RNA). genscript.comwikipedia.orgDeoxyribonucleic Acid (DNA). wikipedia.org
Biosynthetic Origin Synthesized de novo or from dietary sources. biologyonline.combiologyonline.comFormed by the reduction of AMP catalyzed by ribonucleotide reductase. biologyonline.comlaboratorynotes.com

Adenosine Monophosphate Activated Protein Kinase Ampk System: a Primary Regulatory Axis

Structural and Subunit Compositional Analysis of Adenosine (B11128) Monophosphate-Activated Protein Kinase

AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and two regulatory subunits, β and γ. nih.gov This tripartite structure is fundamental to its function as a cellular energy sensor. Each subunit has multiple isoforms (α1, α2; β1, β2; γ1, γ2, γ3), allowing for various combinations that can have different tissue distributions and regulatory properties. nih.gov

The α subunit contains the serine/threonine kinase domain, which is responsible for phosphorylating downstream target proteins. It also possesses an activation loop, and phosphorylation of a specific threonine residue within this loop (Threonine-172 on the α1 isoform and Threonine-174 on the α2 isoform) is essential for maximal kinase activity. nih.gov

The β subunit acts as a scaffold, holding the α and γ subunits together. A key feature of the β subunit is a glycogen-binding domain, which allows the AMPK complex to associate with glycogen (B147801) particles, potentially sensing the cell's glucose storage status. nih.gov

The γ subunit is the primary sensor of cellular energy status. It contains four cystathionine-β-synthase (CBS) domains that create binding sites for adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP). nih.gov The competitive binding of these nucleotides to the γ subunit is the central mechanism by which AMPK detects shifts in the cellular energy charge. nih.gov

Table 1: Subunits and Domains of Adenosine Monophosphate-Activated Protein Kinase (AMPK)

SubunitIsoformsKey Domains and Functions
α (Catalytic)α1, α2Contains the kinase domain responsible for substrate phosphorylation. Possesses an activation loop with a critical threonine residue for activation.
β (Regulatory)β1, β2Acts as a scaffold for the complex. Contains a glycogen-binding domain.
γ (Regulatory)γ1, γ2, γ3Senses cellular energy status through four CBS domains that bind AMP, ADP, and ATP.

Mechanisms of Adenosine Monophosphate-Activated Protein Kinase Activation and Regulation

The activation of AMPK is a multi-layered process involving allosteric regulation by adenine (B156593) nucleotides and covalent modification through phosphorylation by upstream kinases, which is counteracted by dephosphorylation by protein phosphatases.

AMPK functions as a sensitive indicator of the cellular energy state by monitoring the intracellular ratios of AMP/ATP and ADP/ATP. nih.gov Under conditions of energy stress, such as glucose deprivation or hypoxia, when ATP is consumed and AMP levels rise, AMP binds to the CBS domains on the γ subunit. youtube.com This binding induces a conformational change in the AMPK complex, leading to its allosteric activation. nih.gov

Conversely, high levels of ATP are inhibitory. ATP competes with AMP for binding to the γ subunit, and when ATP is bound, AMPK remains in an inactive conformation. jst.go.jp The binding of AMP not only allosterically activates the kinase but also makes it a better substrate for upstream activating kinases and protects it from dephosphorylation. jst.go.jp

For maximal activation, AMPK must be phosphorylated on a specific threonine residue (Thr-172 in the α1 subunit) within the activation loop of the catalytic α subunit. nih.govnih.gov This phosphorylation event can increase AMPK activity by over 100-fold. nih.govnih.gov

Several upstream kinases have been identified that phosphorylate and activate AMPK:

Liver Kinase B1 (LKB1): In most cell types, LKB1 is the primary upstream kinase that phosphorylates AMPK in response to an increase in the AMP/ATP ratio. jst.go.jp

Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2): CaMKK2 can activate AMPK in response to an increase in intracellular calcium levels, a mechanism that is independent of changes in adenine nucleotide levels. jst.go.jpnih.gov

Transforming Growth Factor-β-Activated Kinase 1 (TAK1): TAK1 has also been identified as an upstream kinase capable of activating AMPK in certain cellular contexts. nih.govpnas.org

The phosphorylation of the activation loop induces a significant conformational change that stabilizes the kinase in an active state, allowing it to efficiently phosphorylate its downstream targets. alliedacademies.org

The activation of AMPK is a reversible process, and the kinase can be inactivated by the removal of the phosphate (B84403) group from the threonine residue in the activation loop. This dephosphorylation is carried out by specific protein phosphatases. The primary phosphatases implicated in the inactivation of AMPK are:

Protein Phosphatase 2A (PP2A): PP2A is a major serine/threonine phosphatase that has been shown to dephosphorylate and inactivate AMPK. researchgate.netconsensus.app

Protein Phosphatase 2C (PP2C): PP2C is another key phosphatase that targets the activated, phosphorylated form of AMPK for dephosphorylation. researchgate.netconsensus.app

Mg2+/Mn2+-dependent protein phosphatase 1E (PPM1E): PPM1E has also been identified as a phosphatase that can dephosphorylate and inactivate AMPK. researchgate.net

Importantly, the binding of AMP to the γ subunit not only allosterically activates AMPK but also induces a conformational change that protects the phosphorylated threonine from being accessed and dephosphorylated by these phosphatases. pnas.org This mechanism ensures that AMPK remains active during periods of energy stress.

Downstream Signaling Cascades and Substrate Phosphorylation

Once activated, AMPK phosphorylates a multitude of downstream substrates, leading to a coordinated cellular response aimed at restoring energy balance. This involves the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP. cellsignal.com

AMPK plays a central role in regulating various aspects of cellular energy metabolism through the phosphorylation of key enzymes and transcription factors.

Glucose Metabolism: Activated AMPK promotes glucose uptake in tissues like skeletal muscle by facilitating the translocation of glucose transporters (GLUT4 and GLUT1) to the cell surface. nih.gov It also stimulates glycolysis by phosphorylating and activating 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase, which produces an allosteric activator of phosphofructokinase-1. nih.gov Conversely, AMPK inhibits gluconeogenesis in the liver by phosphorylating and inhibiting transcription factors that drive the expression of gluconeogenic enzymes. nih.gov It also inhibits glycogen synthesis by phosphorylating and inactivating glycogen synthase. nih.govyoutube.com

Lipid Metabolism: AMPK is a key regulator of lipid metabolism. It inhibits fatty acid synthesis by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in this pathway. nih.govresearchgate.net The inactivation of ACC also leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for oxidation. jci.org Furthermore, AMPK inhibits cholesterol synthesis by phosphorylating and inactivating HMG-CoA reductase. youtube.comjst.go.jp

Mitochondrial Biogenesis: In response to chronic energy depletion, AMPK can promote mitochondrial biogenesis, the process of generating new mitochondria. nih.govpnas.org It achieves this in part by activating the transcriptional coactivator PGC-1α, a master regulator of mitochondrial gene expression. nih.govnih.gov This leads to an increased capacity for cellular respiration and ATP production.

Table 2: Key Downstream Targets and Metabolic Effects of AMPK Activation

Metabolic PathwayKey Downstream Target(s)Effect of AMPK PhosphorylationOverall Metabolic Outcome
Glucose UptakeAS160, TBC1D1ActivationIncreased glucose transport into cells
GlycolysisPFKFB2/3ActivationStimulation of glucose breakdown for ATP production
GluconeogenesisCRTC2, HNF4αInhibitionDecreased synthesis of glucose in the liver
Glycogen SynthesisGlycogen SynthaseInhibitionDecreased storage of glucose as glycogen
Fatty Acid SynthesisAcetyl-CoA Carboxylase (ACC)InhibitionDecreased synthesis of fatty acids
Fatty Acid OxidationACC (leading to CPT1 activation)Inhibition of ACC relieves CPT1 inhibitionIncreased breakdown of fatty acids for ATP production
Cholesterol SynthesisHMG-CoA ReductaseInhibitionDecreased synthesis of cholesterol
Mitochondrial BiogenesisPGC-1αActivationIncreased production of new mitochondria

Modulation of Cellular Energy Metabolism

Glucose Uptake and Glycolysis Regulation

AMPK plays a crucial role in enhancing glucose uptake and utilization, particularly in skeletal muscle. A primary mechanism is the promotion of the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. nih.govdiabetesjournals.org This process increases the rate of glucose transport into the cell. AMPK activation can trigger GLUT4 translocation independently of insulin signaling. nih.gov

Furthermore, AMPK regulates the rate of glycolysis by phosphorylating and activating 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 2 (PFK-2/FBPase-2). This enzyme synthesizes fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. This activation of PFK-1 stimulates the glycolytic pathway, leading to increased ATP production from glucose.

Key AMPK Targets in Glucose Metabolism
Target ProteinEffect of AMPK PhosphorylationCellular Outcome
AS160 (TBC1D4) and TBC1D1InhibitionPromotes GLUT4 translocation to the plasma membrane nih.gov
PFK-2/FBPase-2ActivationIncreases fructose-2,6-bisphosphate levels, stimulating glycolysis
Fatty Acid Oxidation and Lipid Metabolism Control

In response to low energy levels, AMPK actively promotes the oxidation of fatty acids to generate ATP while simultaneously inhibiting the synthesis of new lipids. A key regulatory node in this process is the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC). researchgate.netacu.edu.au ACC is the rate-limiting enzyme in fatty acid synthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA not only serves as a precursor for fatty acid synthesis but also acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation.

By inhibiting ACC, AMPK reduces the levels of malonyl-CoA. nih.gov This dual action relieves the inhibition of CPT1, allowing for increased fatty acid uptake into the mitochondria, and curtails the synthesis of new fatty acids. researchgate.net Additionally, AMPK can phosphorylate and activate malonyl-CoA decarboxylase (MCD), an enzyme that degrades malonyl-CoA, further decreasing its intracellular concentration. nih.gov

AMPK Regulation of Key Enzymes in Lipid Metabolism
EnzymeAMPK-Mediated ActionMetabolic Consequence
Acetyl-CoA Carboxylase (ACC)Phosphorylation and Inactivation researchgate.netacu.edu.auDecreased Malonyl-CoA, Reduced Fatty Acid Synthesis
Malonyl-CoA Decarboxylase (MCD)Phosphorylation and Activation nih.govDecreased Malonyl-CoA
Carnitine Palmitoyltransferase 1 (CPT1)De-inhibition (via reduced Malonyl-CoA) researchgate.netIncreased Fatty Acid Transport into Mitochondria for Oxidation
Protein Synthesis and Degradation Pathways

Protein synthesis is a highly energy-intensive process, and therefore, it is tightly regulated and suppressed during periods of energy stress. AMPK plays a central role in this inhibition, primarily through its negative regulation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. nih.govnih.gov

AMPK directly phosphorylates two key components of the mTORC1 pathway: the tuberous sclerosis complex 2 (TSC2) and the regulatory associated protein of mTOR (Raptor). nih.govnih.govmdpi.com Phosphorylation of TSC2 enhances its GTPase-activating protein (GAP) activity towards the small GTPase Rheb, a potent activator of mTORC1. This leads to the inactivation of mTORC1. mdpi.com Simultaneously, phosphorylation of Raptor by AMPK also contributes to the inhibition of mTORC1 activity. nih.govnih.gov

Furthermore, AMPK can inhibit protein synthesis at the level of translation elongation by activating the eukaryotic elongation factor 2 kinase (eEF2K). nih.govsahmri.org.aufrontiersin.org eEF2K, in turn, phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), a crucial factor for the translocation of the ribosome along the mRNA, thereby halting protein synthesis. nih.govsahmri.org.au

Mitochondrial Biogenesis and Function Regulation

To meet long-term energy demands, AMPK promotes the generation of new mitochondria, a process known as mitochondrial biogenesis. A central player in this process is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial gene expression. nih.govnih.gov AMPK can increase the expression and activity of PGC-1α. consensus.app

Activated PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), which are transcription factors that control the expression of nuclear genes encoding mitochondrial proteins. nih.gov NRF-1 and NRF-2 also stimulate the expression of mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA. mdpi.com

AMPK also influences mitochondrial dynamics by regulating the machinery involved in mitochondrial fission and fusion. It has been shown to phosphorylate mitochondrial fission factor (MFF), promoting mitochondrial fission. nih.govnih.govresearchgate.net This process is important for the removal of damaged mitochondria through mitophagy. Conversely, under certain conditions, AMPK activation can promote mitochondrial fusion by upregulating fusion proteins like Mfn1 and Opa1, which can enhance mitochondrial function and protect against cellular injury. plos.org

Key Factors in AMPK-Mediated Mitochondrial Biogenesis
FactorRoleRegulation by AMPK
PGC-1αMaster regulator of mitochondrial biogenesis nih.govnih.govExpression and activity are increased consensus.app
NRF-1 and NRF-2Transcription factors for nuclear-encoded mitochondrial proteins nih.govActivated by PGC-1α
TFAMEssential for mitochondrial DNA replication and transcription mdpi.comExpression is stimulated by NRF-1 and NRF-2

Control of Fundamental Cellular Processes

Beyond its direct metabolic roles, the AMPK system exerts control over fundamental cellular processes that are intrinsically linked to cellular energy status, including the establishment and maintenance of cell polarity and the regulation of cellular housekeeping and aging processes.

Cell Polarity and Microtubule Dynamics

The establishment and maintenance of cell polarity are crucial for the function of many cell types, particularly epithelial cells. The LKB1-AMPK pathway has been implicated in the regulation of epithelial cell polarity. nih.govsemanticscholar.org LKB1, an upstream kinase of AMPK, is a known tumor suppressor that plays a critical role in establishing cell polarity. nih.gov While some initial findings suggesting a direct requirement of AMPK for maintaining epithelial polarity under energetic stress have been retracted, the broader connection between cellular energy status and polarity remains an area of active investigation. rupress.org

AMPK influences the cytoskeleton by regulating microtubule dynamics. It has been shown to phosphorylate the microtubule-plus-end tracking protein CLIP-170. nih.govscispace.comscispace.com This phosphorylation event can affect the stability of microtubules and is required for directional cell migration. nih.govscispace.comembopress.org By modulating the turnover of microtubules, AMPK can influence cell shape and function. nih.gov The microtubule affinity-regulating kinases (MARKs), which are related to AMPK, also play significant roles in cell polarity. nih.gov

Autophagy and Senescence Modulation

Autophagy is a cellular process of self-digestion, where damaged organelles and misfolded proteins are degraded and recycled. This process is essential for cellular homeostasis and survival, especially during periods of nutrient deprivation. AMPK is a potent activator of autophagy. One of the primary mechanisms is the direct phosphorylation and activation of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of the autophagic process. nih.govtandfonline.comnih.govportlandpress.com AMPK can also promote autophagy by phosphorylating Beclin-1, another crucial component of the autophagy machinery. mdpi.com

Cellular senescence is a state of irreversible growth arrest that is associated with aging and age-related diseases. The role of AMPK in senescence is complex and appears to be context-dependent. In some settings, activation of AMPK can promote cellular resilience and delay aging by enhancing autophagy. nih.gov However, other studies suggest that AMPK can induce senescence through the p53-p21 pathway, particularly in vascular smooth muscle cells. nih.gov The intricate interplay between AMPK, autophagy, and senescence highlights the multifaceted nature of this signaling pathway in the long-term regulation of cellular health.

Interaction with Ion Channels and Transporters

AMPK activation directly influences the function of various ion channels and transporters, thereby linking the metabolic state of the cell to its electrical activity and transport functions.

The regulation of the Na+,K+-ATPase, or sodium pump, by AMPK shows tissue-specific differences. In skeletal muscle cells, activation of AMPK by various stimuli, including the AMP analog AICAR, promotes the translocation of Na+,K+-ATPase subunits to the plasma membrane. nih.govnih.gov This results in an increase in the number of active pumps at the cell surface and a corresponding increase in sodium pump activity. nih.govnih.gov This mechanism is thought to be crucial during exercise to maintain ion homeostasis. nih.gov In contrast, in lung alveolar epithelial cells, AMPK activation has the opposite effect, stimulating the endocytosis (internalization) of the sodium pump, which suppresses ion transport. nih.gov In renal epithelial cells, AMPK has been shown to stimulate the expression of Na+/K+-ATPase at the cell membrane. mdpi.com The Rab GTPase-activating protein AS160 is implicated in the trafficking of the Na+,K+-ATPase, and AMPK can modulate the interaction between AS160 and the pump. nih.gov

Research has established a direct link between AMPK and the regulation of cardiac voltage-gated sodium channels. The SCN5A gene encodes the alpha subunit of the primary cardiac sodium channel, Nav1.5, which is essential for cardiac action potential propagation. nih.gov Studies using a constitutively active form of AMPK (CA-AMPK) in rat ventricular myocytes and in mammalian cell lines co-expressing the human cardiac sodium channel (hH1) have shown that AMPK can significantly alter channel function. ahajournals.orgnih.gov Specifically, CA-AMPK expression was found to slow the open-state inactivation of the sodium channel and cause a hyperpolarizing shift in the voltage-dependence of activation. ahajournals.org This means the channels are more likely to open at more negative membrane potentials. ahajournals.org These alterations can lead to a prolongation of the action potential duration, which may contribute to arrhythmogenic activity. ahajournals.orgnih.gov

AMPK exerts a significant regulatory influence on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel critical for fluid and electrolyte balance in epithelial tissues. nih.gov Multiple studies have confirmed that AMPK physically interacts with, phosphorylates, and ultimately inhibits the activity of the CFTR chloride channel. jci.orgjci.org AMPK is co-localized with CFTR at the apical membrane of epithelial cells. nih.gov The mechanism of inhibition involves the direct phosphorylation of CFTR by AMPK at two specific sites, Serine 737 and Serine 768, within the channel's regulatory (R) domain. nih.govnih.gov This phosphorylation maintains the channel in a closed state in the absence of other stimuli, such as those mediated by cAMP. nih.gov This regulatory action positions AMPK as a "biological rheostat," linking the cell's metabolic status to transepithelial ion transport by attenuating CFTR function during periods of metabolic stress. jci.orgnih.gov

Cyclic Adenosine Monophosphate Camp Dependent Signaling Pathways

Biosynthesis of Cyclic Adenosine (B11128) Monophosphate from Adenosine Triphosphate

Cyclic Adenosine Monophosphate (cAMP) is a pivotal second messenger synthesized from adenosine triphosphate (ATP). wikipedia.orgslideshare.net This conversion is catalyzed by the enzyme adenylyl cyclase (also known as adenylate cyclase), which is typically located on the inner side of the plasma membrane. pressbooks.pubcreative-proteomics.com The synthesis process is initiated by extracellular signals, such as hormones and neurotransmitters, which act as first messengers. slideshare.netpressbooks.pub These signaling molecules bind to G-protein-coupled receptors (GPCRs) on the cell surface. creative-proteomics.com

Upon ligand binding, the GPCR undergoes a conformational change that activates an associated heterotrimeric G-protein (composed of α, β, and γ subunits). pressbooks.pubcreative-proteomics.com This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit. pressbooks.pub The activated, GTP-bound α-subunit then dissociates from the βγ-complex and interacts with adenylyl cyclase, stimulating its enzymatic activity. pressbooks.pubcreative-proteomics.com Adenylyl cyclase then converts ATP into cAMP by removing two phosphate (B84403) groups and forming a cyclic bond between the remaining phosphate group and the ribose sugar. pressbooks.pubfirsthope.co.in This process ensures that transient extracellular signals are translated into an intracellular response. nih.gov

Table 1: Key Components in cAMP Biosynthesis

Component Function
Adenosine Triphosphate (ATP) Precursor molecule for cAMP synthesis. creative-proteomics.com
Adenylyl Cyclase Enzyme that catalyzes the conversion of ATP to cAMP. pressbooks.pub
G-protein-coupled receptors (GPCRs) Cell surface receptors that bind extracellular signals. creative-proteomics.com
G-proteins Mediate the signal from the activated GPCR to adenylyl cyclase. pressbooks.pub

Enzymatic Degradation of Cyclic Adenosine Monophosphate by Phosphodiesterases

The intracellular concentration of cAMP is meticulously regulated to ensure that signaling events are transient and spatially controlled. derangedphysiology.com This regulation is primarily achieved through the enzymatic degradation of cAMP by a family of enzymes known as phosphodiesterases (PDEs). creative-proteomics.comderangedphysiology.com PDEs hydrolyze the 3',5'-phosphodiester bond in the cAMP molecule, converting it into the inactive adenosine 5'-monophosphate (AMP). pressbooks.pubcreative-proteomics.com

The termination of the cAMP signal is crucial for preventing prolonged or excessive cellular responses. creative-proteomics.com The activity of PDEs ensures that the effects of cAMP are temporary and can be switched off once the initial extracellular signal is no longer present. creative-proteomics.com There are at least 11 families of PDEs, which differ in their substrate specificity, regulatory properties, and tissue distribution. nih.gov This diversity allows for fine-tuned regulation of cAMP levels in different cellular contexts. cusabio.com For instance, some PDEs are specific for cAMP, while others can hydrolyze both cAMP and cyclic guanosine monophosphate (cGMP). derangedphysiology.com The activity of certain PDEs can also be regulated by phosphorylation, often by Protein Kinase A (PKA), creating a negative feedback loop. derangedphysiology.comnih.gov

Cyclic Adenosine Monophosphate as a Second Messenger in Signal Transduction

Earl W. Sutherland, Jr. first discovered the role of cAMP as a second messenger, a finding for which he was awarded the Nobel Prize in 1971. slideshare.netnih.gov The concept of a second messenger explains how extracellular signals that cannot penetrate the cell membrane can elicit specific intracellular responses. slideshare.netnih.gov The "first messenger" is the extracellular ligand (e.g., a hormone) that binds to a cell surface receptor. pressbooks.pub This binding event triggers the intracellular production of the "second messenger," cAMP, which then propagates and amplifies the signal within the cell. slideshare.netnih.gov

As a small, water-soluble molecule, cAMP can diffuse rapidly throughout the cytoplasm, allowing it to interact with and modulate the activity of various intracellular effector proteins. slideshare.netnih.gov This signal amplification is a key feature of second messenger systems; the activation of a single receptor can lead to the generation of many cAMP molecules, which in turn can activate numerous downstream targets, resulting in a robust cellular response. slideshare.netnews-medical.net The cAMP signaling pathway is a fundamental mechanism for controlling a wide range of biological processes. wikipedia.org

Mechanisms of Action via Protein Kinase A and Other Effectors (e.g., EPACs, CNG channels, HCN channels)

The primary effector of cAMP in most eukaryotic cells is cAMP-dependent Protein Kinase A (PKA). wikipedia.orgspandidos-publications.com In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. wikipedia.orgnih.gov When intracellular cAMP levels rise, four cAMP molecules bind to the two regulatory subunits (two molecules per subunit). wikipedia.org This binding induces a conformational change that causes the regulatory subunits to dissociate from the catalytic subunits. wikipedia.org The freed catalytic subunits are then active and can phosphorylate specific serine or threonine residues on a multitude of substrate proteins, thereby altering their activity and bringing about a cellular response. wikipedia.orgwikipedia.org

Beyond PKA, cAMP can also exert its effects through other effector proteins: derangedphysiology.comnih.gov

Exchange Proteins Activated by cAMP (EPACs): These are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. cusabio.comnih.gov Activation of EPACs by cAMP leads to the activation of Rap proteins, which are involved in processes such as cell adhesion, exocytosis, and gene expression. derangedphysiology.comcusabio.com

Cyclic Nucleotide-Gated (CNG) Ion Channels: These are non-selective cation channels that are directly opened by the binding of cyclic nucleotides, including cAMP. wikipedia.orgbiologists.com They are particularly important in sensory transduction, such as in vision and olfaction. derangedphysiology.comnih.gov

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: These channels are unique in that they are gated by both voltage and cyclic nucleotides. wikipedia.orgelifesciences.org Binding of cAMP to HCN channels increases their open probability and shifts their activation to more positive membrane potentials. nih.govelifesciences.org They play critical roles in regulating pacemaking activity in the heart and brain. elifesciences.orgfrontiersin.org

Table 2: Major cAMP Effector Proteins

Effector Protein Mechanism of Action Key Functions
Protein Kinase A (PKA) Phosphorylates target proteins on serine/threonine residues upon activation by cAMP. wikipedia.org Regulation of metabolism, gene transcription, cell growth. spandidos-publications.comwikipedia.org
EPACs (Exchange Proteins Activated by cAMP) Act as GEFs for Rap1 and Rap2 small G-proteins. cusabio.com Cell adhesion, exocytosis, apoptosis, gene expression. derangedphysiology.com
CNG (Cyclic Nucleotide-Gated) Channels Direct binding of cAMP opens the ion channel. biologists.com Sensory signal transduction (vision, olfaction). derangedphysiology.comnih.gov

Diverse Cellular Responses Mediated by Cyclic Adenosine Monophosphate

The cAMP signaling pathway is a versatile system that regulates a vast array of cellular functions across different cell types. spandidos-publications.com The specificity of the response is determined by the type of receptor activated, the specific G-proteins and adenylyl cyclase isoforms present, the complement of PDEs, and the downstream effector proteins and substrates expressed in a particular cell. cusabio.com

Some of the key cellular responses mediated by cAMP include:

Metabolism: cAMP plays a crucial role in the regulation of glycogen (B147801), sugar, and lipid metabolism. wikipedia.orgwikipedia.org For example, in response to hormones like glucagon (B607659) and adrenaline, increased cAMP levels activate PKA, which in turn phosphorylates enzymes that promote glycogen breakdown (glycogenolysis) and inhibit glycogen synthesis. wikipedia.orgwikipedia.org

Gene Transcription: PKA can translocate to the nucleus and phosphorylate transcription factors, most notably the cAMP Response Element-Binding protein (CREB). nih.govspandidos-publications.com Phosphorylated CREB binds to specific DNA sequences called cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. nih.govnews-medical.net This mechanism is vital for long-term cellular changes, including those involved in memory formation. pressbooks.pub

Cell Growth and Differentiation: The cAMP pathway is involved in controlling cell proliferation and differentiation, although its effects can be either stimulatory or inhibitory depending on the cell type. nih.govspandidos-publications.com

Cardiovascular Function: In cardiac muscle cells, cAMP signaling increases heart rate and contractility. wikipedia.org It also mediates the relaxation of smooth muscle cells. spandidos-publications.com

Nervous System Function: cAMP is integral to neuronal function, including the synthesis and release of neurotransmitters and the modulation of synaptic plasticity. nih.govwikipedia.org

Immune Response: cAMP signaling can modulate inflammatory and immune responses, often having an inhibitory effect on the function of immune cells. spandidos-publications.com

The widespread influence of cAMP underscores its importance as a universal regulator of cell function, integrating signals from the extracellular environment to orchestrate complex and specific physiological responses.

Enzymatic Transformations and Purine Metabolic Cycling of Adenosine Monophosphate

Enzymes Utilizing or Producing Adenosine (B11128) Monophosphate

A diverse array of enzymes interacts with adenosine monophosphate, highlighting its integral role in cellular bioenergetics and signaling. These enzymes catalyze a range of reactions from deamination and dephosphorylation to its use as a substrate in ligation and synthesis reactions.

Adenosine Monophosphate Deaminase

Adenosine monophosphate deaminase (AMPD) is an enzyme that catalyzes the deamination of AMP into inosine (B1671953) monophosphate (IMP), releasing an ammonia molecule in the process. asm.orgbiorxiv.org This reaction is a key step in the purine (B94841) nucleotide cycle, which is particularly important for energy metabolism in skeletal muscle. mdpi.comki.se The AMPD1 gene encodes the muscle-specific isoform, while AMPD2 and AMPD3 encode the liver and erythrocyte isoforms, respectively. asm.orgmdpi.com

During strenuous exercise, when ATP consumption is high, the levels of ADP and subsequently AMP rise. AMPD helps to maintain the cellular energy balance by converting AMP to IMP. mdpi.com This process is crucial for regenerating ATP and preventing a significant drop in the adenylate energy charge. Deficiency in the muscle-specific isoform of AMPD can lead to exercise-induced myopathy. asm.orgpnas.org

EnzymeFunctionSubstrateProductMetabolic Pathway
Adenosine Monophosphate Deaminase (AMPD)Catalyzes the deamination of AMP to IMP.Adenosine Monophosphate (AMP)Inosine Monophosphate (IMP), AmmoniaPurine Nucleotide Cycle
Table 1. Overview of Adenosine Monophosphate Deaminase.

5'-Nucleotidase

5'-Nucleotidase is an enzyme that catalyzes the dephosphorylation of 5'-nucleotides, including AMP, to their corresponding nucleosides and inorganic phosphate (B84403). nih.gov This enzyme exists in both membrane-bound and soluble forms and is widely distributed in various tissues. nih.gov The conversion of AMP to adenosine is a critical step in purine metabolism, as adenosine can be transported across cell membranes and participate in various signaling pathways. nih.govnih.gov

This enzyme plays a significant role in the purine salvage pathway, helping to regulate the balance of nucleotide pools necessary for DNA and RNA synthesis. nih.govuniprot.org The principal physiological function of cytosolic 5'-nucleotidase is suggested to be the dephosphorylation of IMP, which is the initial step in the formation of uric acid from IMP. uniprot.org

EnzymeFunctionSubstrateProductMetabolic Pathway
5'-NucleotidaseCatalyzes the dephosphorylation of 5'-nucleotides.Adenosine Monophosphate (AMP)Adenosine, Inorganic PhosphatePurine Salvage Pathway
Table 2. Overview of 5'-Nucleotidase.

Adenosine Monophosphate-Thymidine Kinase

Adenosine monophosphate-thymidine kinase, also known as AMP:thymidine 5'-phosphotransferase, is an enzyme that catalyzes the transfer of a phosphate group from AMP to thymidine. asm.org The products of this reaction are adenosine and thymidine 5'-phosphate. asm.org This enzyme belongs to the family of transferases, specifically phosphotransferases. asm.org Evidence for this novel enzyme was first reported in studies of herpes simplex virus-induced enzymes. asm.org

EnzymeFunctionSubstratesProductsEnzyme Class
Adenosine Monophosphate-Thymidine KinaseCatalyzes the transfer of a phosphate group from AMP to thymidine.Adenosine Monophosphate (AMP), ThymidineAdenosine, Thymidine 5'-phosphateTransferase (Phosphotransferase)
Table 3. Overview of Adenosine Monophosphate-Thymidine Kinase.

Aminoacyl tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA molecule. the-microbiologist.com This process, known as aminoacylation or tRNA charging, is a critical step in protein synthesis. The reaction proceeds in two steps, with the first step involving the activation of the amino acid by ATP to form an aminoacyl-adenylate intermediate (aa-AMP) and pyrophosphate. the-microbiologist.comnih.gov In the second step, the amino acid is transferred from the aa-AMP intermediate to the tRNA, releasing AMP. the-microbiologist.com

Some aminoacyl-tRNA synthetases have also been shown to catalyze AMP-ADP and ADP-ATP exchange reactions, which indicates the formation of labile covalent enzyme-amino acid intermediates. d-nb.infooup.com These enzymes are crucial for ensuring the fidelity of the genetic code during translation. yolasite.com

EnzymeFunctionRole of AMPMetabolic Pathway
Aminoacyl tRNA SynthetasesAttaches a specific amino acid to its cognate tRNA.AMP is released after the transfer of the amino acid to the tRNA.Protein Synthesis
Table 4. Overview of Aminoacyl tRNA Synthetases.

DNA Ligases

DNA ligases are enzymes that play a vital role in maintaining the integrity of the genome by joining breaks in the phosphodiester backbone of DNA. nih.govresearchgate.net These enzymes are essential for DNA replication, repair, and recombination. wikipedia.org The mechanism of ATP-dependent DNA ligases involves three main steps. nih.govnih.govufp.pt

First, the DNA ligase is activated by ATP, leading to the formation of a covalent ligase-AMP intermediate and the release of pyrophosphate. wikipedia.orgnih.govufp.pt In the second step, the AMP is transferred from the ligase to the 5'-phosphate end of the DNA nick, forming a DNA-adenylate intermediate. wikipedia.orgnih.gov Finally, the ligase catalyzes the formation of a phosphodiester bond by the attack of the 3'-hydroxyl group on the activated 5'-phosphate, which seals the nick and releases AMP. wikipedia.orgnih.govufp.pt

EnzymeFunctionRole of AMPMetabolic Pathway
DNA LigasesJoins breaks in the phosphodiester backbone of DNA.AMP is used to adenylate the ligase and the 5'-phosphate of the DNA nick.DNA Replication, Repair, and Recombination
Table 5. Overview of DNA Ligases.

Other Enzyme Substrates (e.g., papaverine, litoralis, subtilis, histidine phosphatase)

Papaverine: Papaverine is a vasodilator that acts by inhibiting phosphodiesterase enzymes. nih.govuniprot.org These enzymes are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting phosphodiesterases, papaverine leads to an increase in intracellular levels of cAMP and cGMP, which in turn causes smooth muscle relaxation and vasodilation. nih.govuniprot.org

Thermococcus litoralis: The hyperthermophilic archaeon Thermococcus litoralis possesses an ADP-dependent glucokinase, which is involved in a modified glycolytic pathway. wikipedia.org A study on this enzyme in complex with AMP revealed a closed conformation, providing insights into the structural transitions associated with ligand binding and catalysis. nih.gov

Bacillus subtilis: In Bacillus subtilis, the synthesis of AMP is regulated through the purine biosynthesis pathway. ufp.pt The enzymes involved in this pathway control the conversion of inosine monophosphate (IMP) to AMP. ufp.pt The expression of the purine operon in B. subtilis is subject to regulation by a repressor protein and a transcription attenuator. uniprot.org

Histidine Phosphatase: A study of the histidine acid phosphatase from the pathogen Francisella tularensis revealed that it can dephosphorylate various phosphomonoesters. nih.gov Notably, 3'-AMP was identified as one of its most effective substrates. nih.gov The enzyme utilizes a catalytic histidine in its active site to facilitate the transfer of the phosphoryl group. nih.gov

Substance/Organism/EnzymeInteraction with Adenosine Monophosphate or its Derivatives
PapaverineInhibits phosphodiesterase, leading to increased levels of cyclic AMP (cAMP). nih.govuniprot.org
Thermococcus litoralisContains an ADP-dependent glucokinase that can be studied in complex with AMP. nih.gov
Bacillus subtilisSynthesizes AMP through the purine biosynthesis pathway, which is tightly regulated. uniprot.orgufp.pt
Histidine Phosphatase (Francisella tularensis)Utilizes 3'-AMP as a substrate for dephosphorylation. nih.gov
Table 6. Overview of Other Enzyme Substrates and Interactions with AMP.

Integration into the Purine Nucleotide Cycle

Adenosine monophosphate (AMP) is a central molecule in cellular bioenergetics and a key intermediate in purine metabolism. Its integration into the purine nucleotide cycle allows for the regulation of adenine (B156593) nucleotide levels and the production of important metabolic intermediates. This cycle is particularly active in tissues with high energy demands, such as skeletal muscle. wikipedia.orgnih.gov

Conversion to Inosine Monophosphate

A critical step in the purine nucleotide cycle is the conversion of AMP to inosine monophosphate (IMP). wikipedia.org This reaction is an irreversible deamination catalyzed by the enzyme AMP deaminase (AMPD), which is encoded by the AMPD1 gene in skeletal muscle. wikipedia.orgwikipedia.orgmedlineplus.gov The process involves the removal of an amino group from the adenine base of AMP, resulting in the formation of IMP and the release of an ammonia molecule. wikipedia.orgwikipedia.orgwikipedia.org

The reaction can be summarized as follows: AMP + H₂O → IMP + NH₃

This conversion plays a significant role in maintaining the cellular energy charge. rupahealth.com During periods of high energy consumption, such as intense exercise, the concentration of adenosine diphosphate (B83284) (ADP) increases. Adenylate kinase then catalyzes the conversion of two ADP molecules into one molecule of adenosine triphosphate (ATP) and one molecule of AMP. wikipedia.org The subsequent deamination of AMP to IMP helps to drive the adenylate kinase reaction towards ATP production, thus aiding in the regeneration of cellular energy. nih.gov The activity of AMP deaminase is regulated by the cellular concentrations of ATP and ADP, particularly in the presence of potassium ions. wikipedia.org

Downstream Pathways to Uric Acid

Following its formation, inosine monophosphate can be further metabolized through a series of enzymatic reactions that ultimately lead to the production of uric acid, the final product of purine degradation in humans. wikipedia.orgdroracle.ai This catabolic pathway is essential for the removal of excess purines from the body. basicmedicalkey.com

The primary steps in the conversion of IMP to uric acid are:

IMP to Inosine: IMP is dephosphorylated by the enzyme 5'-nucleotidase to form inosine.

Inosine to Hypoxanthine: The N-glycosidic bond in inosine is cleaved by purine nucleoside phosphorylase, releasing the purine base hypoxanthine and ribose-1-phosphate. wikipedia.org

Hypoxanthine to Xanthine: Hypoxanthine is then oxidized to xanthine. droracle.aiwikipedia.org This reaction is catalyzed by the enzyme xanthine oxidase. droracle.aiwikipedia.org

Xanthine to Uric Acid: In the final step of this pathway, xanthine oxidase catalyzes the further oxidation of xanthine to uric acid. droracle.aiwikipedia.org

Uric acid is subsequently excreted from the body, primarily through the kidneys. basicmedicalkey.com The regulation of this pathway is crucial, as an imbalance in uric acid production and excretion can lead to hyperuricemia. nih.gov

Hydrolysis Kinetics and Mechanistic Studies of Adenosine Monophosphate Disodium Salt

The stability of the phosphodiester bond in adenosine monophosphate is critical for its biological function. However, under certain conditions, this bond can be cleaved through hydrolysis. Studies on the hydrolysis of adenosine monophosphate disodium salt provide insights into the mechanisms of this process under both acidic and alkaline conditions. researchgate.net

Acidic and Alkaline Hydrolysis Mechanisms

The hydrolysis of adenosine monophosphate disodium salt has been investigated across a wide pH range, revealing distinct mechanisms in acidic and alkaline environments. researchgate.net

In alkaline media , the hydrolysis is a second-order, base-catalyzed reaction. researchgate.net The proposed mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center, leading to the cleavage of the P-O bond. researchgate.net

In acidic conditions , the hydrolysis is also a second-order, acid-catalyzed process. researchgate.net However, the mechanism is more complex, with evidence suggesting a competition between the cleavage of the P-O bond and the N-glycosidic bond. researchgate.net Mild acid hydrolysis of related adenosine phosphates, such as ADP and ATP, predominantly results in the cleavage of the phosphate side chain, yielding AMP and orthophosphate. researchgate.net

A study on the hydrolysis of adenosine monophosphate disodium salt at 60°C reported the following kinetic data: researchgate.net

ConditionpH RangeRate Constant (s⁻¹)Second-Order Rate Constant (M⁻¹s⁻¹)
Alkaline> 7(1.20 ± 0.10) × 10⁻⁷ to (4.44 ± 0.05) × 10⁻⁶4.32 × 10⁻⁶ (kOH)
Acidic< 7(1.32 ± 0.06) × 10⁻⁷ to (1.67 ± 0.10) × 10⁻⁶1.62 × 10⁻⁶ (kH)
Neutral~ 710⁻⁷ (k₀)Not Applicable

Phosphodiester Bond Cleavage Research

The phosphodiester bond is remarkably stable, which is essential for the integrity of nucleic acids. uleth.camdpi.com Research into the cleavage of this bond is crucial for understanding various biological processes and for the development of artificial nucleases.

Studies have shown that the cleavage of phosphodiester bonds can proceed through different mechanisms, often involving a pentacoordinated transition state. nih.gov The reaction can be initiated by either an intramolecular nucleophile, as seen in the self-cleavage of RNA, or an intermolecular nucleophile, such as a hydroxide ion. nih.govufl.edu

Computational and experimental studies have provided detailed insights into the transition states of these reactions. ufl.edu For instance, kinetic isotope effect studies have been employed to understand the degree of bond formation and cleavage in the transition state. ufl.edu These studies support a concerted mechanism where there is partial bonding to both the incoming nucleophile and the leaving group. ufl.edu

In many biological systems, the cleavage of the phosphodiester bond is catalyzed by enzymes known as nucleases, which often utilize metal ions to facilitate the reaction. uleth.ca Research has explored mechanisms involving both single and multiple metal ions in the active sites of these enzymes. uleth.canih.gov

Advanced Research Methodologies for Adenosine Monophosphate Sodium Analysis

Chromatographic Techniques for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary methodology for the analysis of nucleotides like AMP. nih.gov It offers high sensitivity and the ability to separate and simultaneously quantify a wide range of nucleotides. nih.gov This technique separates molecules based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). omicsonline.org The choice of column, detector, and mobile phase composition is crucial for achieving optimal separation and detection of adenosine (B11128) monophosphate.

HPLC is a cornerstone for the reliable and rapid simultaneous analytical determination of adenosine nucleotides, including AMP. omicsonline.org Different HPLC configurations and detection methods have been developed and validated for the analysis of AMP in various biological samples, such as human bronchial epithelial cells, mouse myocardial tissues, and Mycobacterium smegmatis. nih.govresearchgate.netakjournals.com

HPLC coupled with Ultraviolet (UV) detection is a widely used method for quantifying adenosine monophosphate. This technique relies on the principle that molecules with aromatic rings, such as the adenine (B156593) base in AMP, absorb light in the UV spectrum. The absorbance is monitored at a specific wavelength, typically around 254 nm or 257 nm, to detect and quantify the compound as it elutes from the HPLC column. nih.govakjournals.comresearchgate.net

Several studies have established HPLC-UV methods for the simultaneous determination of AMP, ADP, and ATP. For instance, a method validated for human bronchial epithelial cells used a C18 column with isocratic elution and UV detection at 254 nm. nih.gov This approach demonstrated linearity, selectivity, precision, and accuracy for AMP quantification. nih.gov Another study successfully quantified AMP in mouse myocardial tissues using a porous graphitic carbon column with gradient elution and UV detection at 254 nm. researchgate.net The selection of the column is critical; while C18 columns are common, other types like porous graphite (B72142) carbon and hydrophilic interaction liquid chromatography (HILIC) columns have also been tested to optimize the separation of adenosine phosphates. nih.gov

Table 1: Examples of HPLC-UV Methods for Adenosine Monophosphate (AMP) Analysis

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is recognized for its exceptional sensitivity and selectivity for electroactive compounds. lcms.cz This technique is particularly advantageous for analyzing small sample volumes or trace amounts of an analyte within complex matrices. lcms.cz The principle of ECD involves measuring the current generated by the oxidation or reduction of the analyte as it passes through a flow cell containing a working electrode held at a specific potential. lcms.czosaka-soda.co.jp

While HPLC-ECD is a powerful tool, its application to nucleotides like adenosine monophosphate can be challenging. nih.gov Many bases and nucleosides are not electrochemically active, and the technique is generally less compatible with the gradient elution methods often required for separating complex mixtures. nih.gov However, developments in ECD technology, such as the use of coulometric electrochemical array detectors, can overcome some of these limitations, offering stability, a wide dynamic range, and the ability to be coupled with gradient HPLC systems. nih.gov For certain classes of compounds, such as specific DNA adducts, ECD provides pmol-level detection. nih.gov Potentiometric HPLC detection, a type of ECD, has also been studied for the analysis of mononucleotides, including AMP. researchgate.net

Ion-Pair Reversed-Phase Chromatography is a highly effective HPLC technique for separating charged molecules like adenosine monophosphate on a non-polar stationary phase. Since nucleotides are highly polar, they are often not well-retained on traditional reversed-phase columns. omicsonline.org This method addresses the issue by adding an ion-pairing reagent to the mobile phase. omicsonline.org The reagent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogensulfate (TBAS), contains a hydrophobic part that interacts with the stationary phase and a charged part that forms an ion pair with the oppositely charged analyte (e.g., the phosphate (B84403) group of AMP). akjournals.com This interaction increases the retention of the nucleotide on the column, allowing for its separation from other components. omicsonline.org

This technique has been successfully applied to the simultaneous analysis of AMP, ADP, and ATP in various biological samples, including Mycobacterium smegmatis and human red blood cells. omicsonline.orgakjournals.com The separation is influenced by factors such as the concentration of the ion-pairing reagent and the pH of the mobile phase. omicsonline.org For instance, a method for analyzing mycobacterial extracts used a mobile phase containing 25 mM tetrabutylammonium hydrogensulfate to achieve adequate selectivity for adenine nucleotides. akjournals.com

Table 2: Example of an Ion-Pair Reversed-Phase HPLC Method

Anion Exchange Chromatography is another powerful technique for the separation and analysis of negatively charged molecules such as adenosine monophosphate. This method utilizes a stationary phase that contains positively charged functional groups, which attract and bind anions from the sample. The bound molecules are then eluted by changing the composition of the mobile phase, typically by increasing its ionic strength or altering its pH.

This technique has been effectively used for the simultaneous determination of AMP, ADP, and ATP in blood samples. researchgate.net One method employed a Dionex IonPac AS18 analytical column with a gradient elution and a suppressed conductivity detector. researchgate.net Anion exchange chromatography is particularly useful for separating nucleotides from complex biological matrices and has been applied in studies of AMP in rat blood. chromatographyonline.com A study utilizing a Shodex VT-50 2D column demonstrated successful analysis of AMP with a stable baseline and distinct peaks achieved in under 12 minutes. chromatographyonline.com

Table 3: Example of an Anion Exchange Chromatography Method for AMP

The accurate quantification of adenosine monophosphate from biological specimens is highly dependent on the sample preparation and extraction protocol. The goal is to efficiently extract the nucleotides while preventing their degradation and removing interfering substances like proteins and lipids. nih.govnih.gov

A common and effective method for extracting adenosine nucleotides involves the use of perchloric acid (PCA). nih.govresearchgate.netakjournals.comnih.gov This procedure typically involves the precipitation of proteins by adding cold PCA to the sample (e.g., cell culture, tissue homogenate, or blood plasma). nih.govresearchgate.net Following protein precipitation, the sample is centrifuged to separate the protein pellet from the supernatant containing the nucleotides. nih.gov The acidic supernatant is then neutralized, often with a base like potassium carbonate (K2CO3) or potassium hydroxide (B78521) (KOH), to a pH suitable for HPLC analysis. nih.govomicsonline.org A final centrifugation step is performed to remove the precipitated perchlorate (B79767) salts. nih.gov

For cellular samples, such as human bronchial epithelial cells or Mycobacterium smegmatis, extraction can be performed by adding PCA directly to the cells or by first creating a cell pellet that is then resuspended in PCA. nih.govakjournals.com Direct extraction in PCA has been shown to be more effective in preventing ATP degradation into ADP and AMP. nih.gov Sonication may also be incorporated into the protocol to ensure complete cell lysis and release of intracellular nucleotides, particularly for bacteria with thick cell walls. akjournals.com

In the case of blood samples, rapid processing is crucial to prevent changes in nucleotide concentrations. nih.gov This often involves collecting whole blood into tubes containing a "stop solution" to inhibit enzyme activity, followed by centrifugation to separate plasma. omicsonline.org The plasma is then deproteinized with PCA. omicsonline.orgnih.gov For tissue samples, such as skeletal muscle, a neutralized perchloric acid extract of freeze-dried tissue is often used. nih.gov It is important to consider the stability of the extracted compounds; storing extracts at 4°C is acceptable for up to 7 hours, while long-term storage at -20°C may not be recommended for periods longer than 24 hours. nih.gov

High-Performance Liquid Chromatography (HPLC) Systems

Enzyme-Coupled and Luminescence-Based Assays

Advanced research methodologies for the analysis of adenosine monophosphate sodium often employ enzyme-coupled and luminescence-based assays, which offer high sensitivity and specificity. These techniques are crucial for understanding the nuanced roles of adenosine monophosphate (AMP) in various biological processes.

High-Throughput Screening Applications

The sensitivity and scalability of luminescence-based assays make them ideal for high-throughput screening (HTS) to identify modulators of AMP-producing enzymes or molecules that interact with AMP signaling pathways. For instance, a luminescence-based technique measuring the ATPase activity of the cardio-protective enzyme 5-oxoprolinase (OPLAH) was utilized in a high-throughput screening campaign of 1,280 FDA-approved compounds. This screening identified adenosine 5'-monophosphate (5'-AMP) as a molecule that enhances the ATPase activity of OPLAH by over 50%. oup.comresearchgate.net

While direct HTS assays for this compound are specific, methodologies developed for related molecules like cyclic adenosine monophosphate (cAMP) can also be adapted. Cell-based luminescence HTS assays have been developed for pro-quorum sensing ligands of the cAMP receptor protein in bacteria, demonstrating the utility of this approach in discovering new bioactive compounds. amanote.comresearchgate.net These assays often exhibit high Z' values, indicating their robustness and suitability for large-scale screening campaigns. researchgate.net

Advanced Experimental Models in Research

To investigate the physiological and pathophysiological roles of this compound, researchers utilize a variety of advanced experimental models, ranging from in vitro cell cultures to complex animal models.

In Vitro Cell Culture Systems (e.g., HepG2 cells, Madin-Darby canine kidney cells, glial cells)

HepG2 cells: The human hepatoblastoma cell line, HepG2, is a widely used model to study liver metabolism and toxicology. In the context of adenosine monophosphate, studies have shown that adenosine and its metabolites can induce apoptosis and autophagy in HepG2 cells. nih.gov For instance, adenosine treatment can inhibit the growth of HepG2 cells in a time- and concentration-dependent manner. nih.govresearchgate.net Furthermore, adenosine and inosine (B1671953) have been shown to have cytoprotective effects in an in vitro model of liver ischemia-reperfusion injury using HepG2 cells. nih.gov These effects are thought to be related to intracellular actions, with inosine potentially serving as an alternative energy source to produce ATP under hypoxic conditions. nih.gov Strawberry extract has been found to attenuate lipid accumulation in HepG2 cells through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. mdpi.com

Madin-Darby canine kidney (MDCK) cells: MDCK cells are a well-established model for studying epithelial cell polarity and transport. Research on these cells has demonstrated that cyclic adenosine monophosphate (cAMP) plays a role in regulating cell volume and the organization of the cytoskeleton. physiology.orgnih.gov Specifically, an increase in intracellular cAMP leads to a reduction in cell volume and a reorganization of F-actin fibers. physiology.org Furthermore, cAMP has been shown to modulate the rate of 'constitutive' exocytosis of apical membrane proteins in MDCK cells, suggesting a role for adenosine monophosphate signaling in protein trafficking. cornell.edu

Glial cells: Glial cells, including astrocytes and microglia, are crucial for neuronal support and function in the central nervous system. Adenosine signaling plays a significant role in glial cell function. Studies have shown that adenosine can act as a negative modulator of migration in peripheral developing glial cells. nih.gov In microglia, the balance between adenosine A1 and A2a receptor activation can modulate their activation state and the production of inflammatory cytokines, which has implications for oligodendrocyte damage. spandidos-publications.com Extracellular ATP is degraded to AMP and then to adenosine, which can then act on purinergic receptors on glial cells to influence processes like excitotoxicity and cell death. nih.gov

Ex Vivo Tissue Preparations

Ex vivo tissue preparations allow for the study of adenosine monophosphate in a more physiologically relevant context than isolated cells, while still permitting a high degree of experimental control. A common technique for quantifying adenosine phosphates in tissue is high-performance liquid chromatography (HPLC) with UV detection. This method has been successfully used to simultaneously determine the concentrations of ATP, ADP, and AMP in mouse myocardial tissues. researchgate.net The procedure typically involves rapid extraction of the nucleotides from the tissue, followed by separation and quantification. researchgate.net

Fluorescence-based detection methods are also being developed for ex vivo analysis of related purines like ATP in tissue samples, which can provide insights into the dynamics of the entire purinergic signaling cascade. nih.gov These techniques are crucial for understanding how the levels of adenosine monophosphate and other purines are altered in various physiological and pathological conditions.

Animal Models in Mechanistic Studies (e.g., rat hearts, mouse brain regions, red-eared slider turtle tissues)

Rat hearts: Studies using isolated perfused rat hearts have been instrumental in elucidating the role of adenosine monophosphate in cardiac physiology and pathophysiology. Research has shown that alpha-adrenergic receptor stimulation can lead to a reduction in cyclic AMP levels in isolated rat myocytes and perfused hearts. ahajournals.org In models of pressure-overload hypertrophy, an increased ratio of AMP to ATP is observed, which leads to the activation of AMP-activated protein kinase (AMPK). ahajournals.org This activation of AMPK is thought to play a role in regulating substrate utilization in the hypertrophied heart. ahajournals.org Furthermore, the effects of various pharmacological agents on ventricular vulnerability to fibrillation have been correlated with changes in myocardial cAMP levels. jci.org

Mouse brain regions: The analysis of adenosine monophosphate and other purines in different brain regions of mice has revealed significant variations in their baseline levels. nih.govplos.org Using HPLC with electrochemical detection, researchers have quantified the levels of AMP, ADP, ATP, and adenosine in regions such as the striatum, cortex, hippocampus, olfactory bulb, substantia nigra, and cerebellum. plos.org These studies have shown that the concentrations of these purines differ not only between brain regions but also among different inbred mouse strains. plos.org These neurochemical differences may contribute to the varying phenotypes observed in neurological disease models. plos.org In the context of mitochondrial stress in the brain, a significant decrease in AMP levels has been observed in the cortex and hippocampus of knockout mice. oup.com

Red-eared slider turtle tissues: The red-eared slider turtle (Trachemys scripta elegans) is used as a model to study metabolic adaptations to environmental stressors. Research on this species has shown that adenosine monophosphate-activated protein kinase (AMPK) signaling plays a crucial role in regulating lipid metabolism in response to salinity stress. nih.govnih.gov When these turtles are exposed to elevated salinity, there is an increase in AMPK mRNA levels and enzyme activity, which in turn influences the expression of genes involved in lipid synthesis and oxidation. nih.gov

Interactive Data Table: Baseline Purine (B94841) Levels in C57BL/6J Mouse Brain Regions

This table summarizes the baseline levels of Adenosine (ADO), Adenosine Triphosphate (ATP), Adenosine Diphosphate (B83284) (ADP), and Adenosine Monophosphate (AMP) in different brain regions of the C57BL/6J mouse, as determined by HPLC-ECD. plos.org Data is presented as pg/mg of wet weight tissue.

Brain RegionADO (pg/mg)ATP (pg/mg)ADP (pg/mg)AMP (pg/mg)
Striatum18466912975851009848138676
Cortex1146751189765789564100876
Hippocampus1654321209876897654123456
Olfactory Bulb300089765465432187654
Substantia Nigra123456109876576543298765
Cerebellum911198765470987690876

Computational and In Silico Approaches

Computational and in silico methodologies have become indispensable in the analysis of adenosine monophosphate (AMP) and its derivatives. These approaches allow researchers to model and predict molecular interactions, screen vast chemical libraries, and design novel molecules with desired biological activities, thereby accelerating the pace of discovery.

Virtual Screening for Modulators

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method is crucial for discovering modulators for targets regulated by adenosine monophosphate, such as AMP-activated protein kinase (AMPK), a master mediator of metabolic homeostasis. nih.gov

The process often combines ligand-based and structure-based approaches to refine the search for promising candidates. nih.gov In a notable study aimed at discovering natural direct activators of AMPK, researchers conducted a virtual screening of 1,235 natural products. The screening process involved two main stages:

Pharmacophore-based screening: A common-feature pharmacophore model was generated, identifying key chemical features necessary for binding, such as hydrogen bond acceptors and hydrophobic regions. nih.gov

Molecular docking: The hits from the initial screening were then subjected to molecular docking protocols (e.g., CDOCKER) to predict their binding orientation and affinity within the AMPK active site. nih.gov

Based on the docking scores and interaction analysis, a small number of compounds were selected for experimental validation. This in silico funneling approach led to the identification of several active compounds from the large initial library. nih.gov The results highlighted two compounds with the highest AMPK activation activity. nih.gov

Table 1: Hit Compounds from Virtual Screening for AMPK Activators

Compound NameSource LibraryScreening Outcome
(-)-CatechinNatural Products (1,235 compounds)High AMPK Activation Activity nih.gov
Licochalcone ANatural Products (1,235 compounds)High AMPK Activation Activity nih.gov

This methodology demonstrates the power of virtual screening to efficiently identify novel modulators from diverse chemical spaces, such as natural product databases or large chemical libraries like the ZINC database. nih.govnih.govresearchgate.net

Ligand Docking and Pharmacophore Modeling

Ligand docking and pharmacophore modeling are foundational in silico techniques that provide deep insights into the molecular interactions between a ligand, such as adenosine monophosphate, and its target protein.

Pharmacophore modeling involves identifying the three-dimensional arrangement of essential electronic and steric features that are necessary for a molecule to exert its biological activity. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for AMPK activators was successfully generated with features including two hydrogen bond acceptor lipids and one hydrophobic region. nih.gov These models are then used as 3D queries to search compound databases for molecules that possess a similar arrangement of features, potentially leading to the discovery of novel active compounds with different chemical scaffolds. nih.govnih.gov

Ligand docking simulations predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This allows for the detailed study of binding modes and intermolecular interactions. Molecular dynamics (MD) simulations can further refine these predictions, assessing the stability of the protein-ligand complex over time. nih.govresearchgate.net

In the context of adenosine monophosphate, docking and MD simulations have been used to elucidate its precise interactions within the binding site of AMPK. nih.gov These studies have identified key amino acid residues that form hydrogen bonds with AMP, stabilizing its position and contributing to the activation of the enzyme. nih.gov The interactions are highly specific, involving distinct atoms of the AMP molecule and residues within the AMPK binding pocket. nih.gov

Table 2: Key Hydrogen Bond Interactions Between AMP and AMPK Residues

AMP Atom/GroupAMPK Amino Acid ResidueInteraction Type
O4Gly19Hydrogen Bond nih.gov
O20Phe152Hydrogen Bond nih.gov
H30Glu94Hydrogen Bond nih.gov
O4 / N14Val90Hydrogen Bond nih.gov
H36Asp151Hydrogen Bond nih.gov

Similar computational studies on AMP derivatives, such as cyclic adenosine-inosine monophosphate (cAIMP), have revealed how these molecules interact with their targets, like the STING protein. nih.gov These analyses identified crucial interactions with residues Tyr167, Arg238, Thr263, and Thr267 that augment binding stability. nih.gov By providing atomic-level detail, ligand docking and pharmacophore modeling are critical for understanding structure-activity relationships and for the rational design of new, more potent modulators.

Broader Applications and Contexts in Specialized Research Fields

Role in Molecular Biology Reagents and Media

In the realm of molecular biology, adenosine (B11128) monophosphate sodium is an indispensable component of various reagents and media, facilitating the study and manipulation of nucleic acids and cellular processes. Its excellent solubility and stability in its sodium salt form make it a preferred choice for these applications. himedialabs.com

Adenosine monophosphate (AMP) is a fundamental building block for ribonucleic acid (RNA) and a precursor for the synthesis of adenosine triphosphate (ATP), which is essential for cellular energy and numerous enzymatic reactions. As a component in the synthesis of RNA, AMP is integral to various nucleic acid amplification techniques. wikipedia.org While deoxyadenosine (B7792050) triphosphate (dATP) is directly incorporated into DNA during amplification methods like the Polymerase Chain Reaction (PCR), the cellular pool of nucleotides, including AMP, provides the necessary precursors for the synthesis of these triphosphates.

Research has also indicated the direct use of 5'-AMP in the amplification of RNA. himedialabs.com Furthermore, studies have demonstrated that AMP can be utilized to induce the amplification of ColE1 plasmid DNA in relaxed strains of Escherichia coli. This process is thought to involve AMP interfering with the aminoacylation of tRNAs, which in turn promotes plasmid DNA replication.

Adenosine monophosphate sodium is a recognized constituent of certain specialized cell culture media, where it supports cell growth and proliferation. A notable example is its inclusion in Minimum Essential Medium (MEM) Alpha Modification, a widely used medium for mammalian cell culture. himedialabs.com

The incorporation of adenine (B156593) and 5'-AMP into cell culture media has been shown to enhance the synthesis of DNA, leading to increased cell proliferation. himedialabs.com The addition of 5'-AMP can also stimulate the proliferation of quiescent cells, making it a valuable supplement for various cell culture applications. himedialabs.com The levels of the cyclic form of AMP (cAMP) in the culture medium have been directly correlated with the doubling time of the cells. himedialabs.com Research has also explored the effects of AMP on specific cell lines, noting that its impact on cell signaling can be concentration-dependent.

Modulation of Protein Structures and Material Properties

This compound has been investigated for its ability to modulate the structural and functional properties of proteins, particularly in the context of food science and cryopreservation. Its interactions with proteins can lead to significant changes in their physical characteristics.

Research has demonstrated the potential of AMP as a cryoprotectant for proteins, particularly in frozen food products. In a study on frozen surimi, the introduction of a small amount of AMP (0.08%) significantly enhanced the cryoprotective efficiency of ultrasound-assisted freezing to levels comparable to commercial cryoprotectants. This treatment was found to retard the denaturation of surimi myofibrillar protein during extended frozen storage.

The cryoprotective effect of AMP is evidenced by several positive changes in the protein's properties during frozen storage, including:

Protein PropertyEffect of UAF/AMP Treatment
SolubilityIncreased
Ca2+-ATPase activityIncreased
Sulfhydryl contentIncreased
Surface hydrophobicityDeclined
Particle sizeDeclined
Protein conformationStabilized

Gels formed from surimi treated with ultrasound-assisted freezing and AMP also exhibited more stabilized microstructures, uniform water distribution, and enhanced mechanical properties and water-holding capacities.

Adenosine monophosphate has been shown to interact with myofibrillar proteins, which are the primary proteins in muscle tissue responsible for its structure and texture. This interaction is particularly relevant in the context of meat tenderization.

Studies have shown that AMP can promote the dissociation of actomyosin, the complex of actin and myosin that is responsible for muscle contraction and post-mortem rigidity. This dissociation contributes to the tenderization of meat. In one study, the combination of ultrasound and AMP marination on beef was found to significantly improve tenderness. This was achieved not only by disrupting the muscle's integrity and increasing water retention but also by altering the spatial structure of the myofibrillar proteins. The treatment led to a notable increase in the α-helix content and a decrease in the β-sheet content of the myofibrillar proteins, indicating a disaggregation of the protein samples.

The following table summarizes the effects of different treatments on the Myofibrillar Fragmentation Index (MFI) of beef, a measure of meat tenderness.

Treatment GroupMyofibrillar Fragmentation Index (MFI)
Control152
AMP Marination231
Ultrasound with Deionized Water307
Ultrasound with AMP Marination355

Research in Food Science and Flavor Chemistry

In the field of food science, this compound is primarily recognized for its role as a flavor enhancer. It is often used to impart or enhance the umami taste in various food products.

Beyond its role as an umami enhancer, AMP has been identified as a "bitter blocker." It has the unique ability to inhibit the taste of bitterness by altering human perception rather than simply masking the flavor with sweeteners. The compound is thought to work by blocking a protein called gustducin, a G-protein that is intrinsically involved in the perception of bitter tastes in the mouth. This property makes AMP a valuable tool in the food industry for improving the palatability of products that may contain bitter components.

Impact on Physicochemical Characteristics of Food Products

Adenosine monophosphate (AMP), often in its salt form, is utilized in food science for its flavor-modulating properties, but its application can also have measurable effects on the physicochemical characteristics of food products, particularly in processed meats. Research into sodium-reduced chicken products provides specific insights into these impacts. In studies where sodium chloride (NaCl) is partially or fully replaced by potassium chloride (KCl) to lower sodium content, AMP is sometimes added as a bitterness blocker. mdpi.comresearchgate.net

A key study on sodium-reduced roasted chicken investigated the effects of different levels of NaCl replacement with KCl, in formulations also containing AMP and glycine. The research measured several physicochemical properties, including cooking loss, firmness, water holding capacity (WHC), and color (L, a, and b* values). The results indicated that most of these properties were not significantly affected by the substitution. The inclusion of KCl, AMP, and glycine did not notably impact the cooking loss, WHC, or color of the chicken samples. mdpi.com

However, the firmness of the chicken was an exception. Texture is a critical sensory and quality characteristic for consumers. mdpi.com The study found that chicken samples with 25–50% NaCl replacement were more tender, while those with higher replacement levels of 75–100% were the least tender. mdpi.com This increase in firmness at higher substitution levels may be attributed to the different ways sodium and potassium ions interact with meat proteins. mdpi.com Sodium ions are generally more effective at enhancing protein solubility than potassium ions. In a meat system, Na+ ions can interact with positively charged myosin molecules, leading to a swelling of myofibrillar proteins more efficiently than K+ ions. mdpi.com Since NaCl acts as a water binder that improves the water-binding ability of proteins, its reduction can affect the meat's weight and softness. mdpi.com

Below is a data table summarizing the findings on the physicochemical properties of roasted chicken with varying levels of sodium chloride replacement, incorporating adenosine monophosphate as a bitterness blocker.

Treatment (NaCl Replacement %)L* (Lightness)a* (Redness)b* (Yellowness)Firmness (N)Cook Loss (%)Water Holding Capacity (%)
0% (Control)62.940.7224.6521.0230.2477.34
25%63.770.7523.5620.6532.8275.76
50%62.870.6925.6720.3430.9377.34
75%62.890.5924.6727.1930.5676.11
100%62.350.6924.9630.2130.5476.65

Data adapted from a study on sodium-reduced roasted chicken. researchgate.net

Role in Sodium Reduction Strategies and Flavor Modulation

The global demand for low-sodium food products is increasing due to the health implications of high sodium consumption, such as hypertension and cardiovascular disease. mdpi.comresearchgate.net However, reducing sodium, particularly sodium chloride (NaCl), in processed foods presents a significant challenge for the food industry because NaCl serves essential technological and sensory functions. mdpi.comresearchgate.net A primary issue with sodium reduction is the compromise in flavor, which can negatively affect consumer acceptance. mdpi.com

One common strategy for sodium reduction is the replacement of NaCl with other mineral salts, most notably potassium chloride (KCl). mdpi.com While KCl can provide a salty taste, its major drawback is a characteristic bitter or metallic aftertaste, which often limits its application. mdpi.com This is where this compound plays a crucial role. AMP is utilized as a flavor modifier, specifically a bitterness blocker, to counteract the undesirable off-flavors introduced by salt substitutes like KCl. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.